2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Overview
Description
2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide, also known as CCNPA, is an organic compound that is widely used in scientific research. It is primarily used as a reagent in organic synthesis and has a wide range of applications in laboratories. CCNPA has a unique chemical structure and properties that make it an ideal choice for a variety of reactions and experiments.
Scientific Research Applications
Summary of the Application
“2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has been shown to have antibacterial activity against Klebsiella pneumoniae . This pathogen is known to cause a wide range of community and nosocomial infections .
Methods of Application or Experimental Procedures
The antibacterial activity of this molecule was evaluated in vitro . The study aimed to investigate whether the presence of the chloro atom improves this effect .
Results or Outcomes
The substance has shown good potential against K. pneumoniae and the chloro atom is responsible for improving this activity . The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests .
Application 2: Combination with Antibacterial Drugs
Summary of the Application
Research has been conducted to analyze the effects of the association of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with various antibacterial drugs against K. pneumoniae strains .
Methods of Application or Experimental Procedures
The substance was combined with ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem . The aim was to see if the combination could optimize the effects of antibacterial drugs .
Results or Outcomes
The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem . These combinations reduced the concentrations necessary to cause bacterial death .
properties
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPYLYIONLWUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366186 | |
Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
CAS RN |
196935-03-2 | |
Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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